molecular formula C13H19NO B14633554 6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 52944-89-5

6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14633554
CAS No.: 52944-89-5
M. Wt: 205.30 g/mol
InChI Key: IPSFCGBCZOVXMY-UHFFFAOYSA-N
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Description

6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C13H19NO It is a derivative of cyclohexa-2,4-dien-1-one, where a hexylamino group is attached to the methylidene position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete reaction of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hexylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
  • 2,4-Dichloro-6-[(2-thiazolylamino)methylidene]-1-cyclohexa-2,4-dienone
  • 2,4-Dibromo-6-[(2,6-dimethyl-1-piperidinyl)amino]methylidene]-1-cyclohexa-2,4-dienone

Uniqueness

6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific hexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

52944-89-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(hexyliminomethyl)phenol

InChI

InChI=1S/C13H19NO/c1-2-3-4-7-10-14-11-12-8-5-6-9-13(12)15/h5-6,8-9,11,15H,2-4,7,10H2,1H3

InChI Key

IPSFCGBCZOVXMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CC1=CC=CC=C1O

Origin of Product

United States

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